DDR1-IN-1 (hydrate) is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and migration. The discovery of DDR1-IN-1 arose from the need to target DDR1 due to its implications in diseases such as fibrosis and cancer. This compound exhibits high selectivity against DDR1 compared to other kinases, making it a valuable tool in research and potential therapeutic applications.
The development of DDR1-IN-1 was detailed in studies published in scientific journals, notably through the use of kinase assays and structural biology techniques. The compound was identified following extensive screening of type II inhibitors against a panel of kinases, leading to its characterization as a selective DDR1 inhibitor with an IC50 value of approximately 105 nM for DDR1 and 413 nM for DDR2 .
DDR1-IN-1 belongs to the class of small molecule inhibitors specifically targeting receptor tyrosine kinases. It has been classified based on its mechanism of action as a type II kinase inhibitor, which binds to the inactive conformation of the kinase domain.
The synthesis of DDR1-IN-1 involves multi-step organic synthesis techniques, typically starting from commercially available precursors. The process includes various reactions such as coupling reactions, protection/deprotection steps, and purification methods like chromatography.
The synthetic pathway may include:
The molecular structure of DDR1-IN-1 reveals a complex arrangement that allows it to bind effectively to the DDR1 kinase domain. It is characterized by specific regions that interact with key residues within the binding pocket of DDR1.
Crystallographic data has shown that DDR1-IN-1 binds in a 'DFG-out' conformation, stabilizing interactions through hydrogen bonds and hydrophobic contacts. The co-crystal structure determined at resolutions around 2.2 Å provides insights into how this inhibitor achieves selectivity over other kinases .
DDR1-IN-1 undergoes specific chemical interactions when binding to its target. These include:
The binding affinity is assessed using enzymatic assays that measure the inhibition of autophosphorylation in cellular models. The resistance conferred by mutations in the DDR1 kinase domain has been explored to understand the specificity and efficacy of DDR1-IN-1 .
DDR1-IN-1 inhibits DDR1 by preventing its autophosphorylation, which is crucial for its activation and downstream signaling pathways. By binding to the inactive form of DDR1, it disrupts normal receptor function.
Studies have shown that at submicromolar concentrations, DDR1-IN-1 effectively blocks collagen-induced autophosphorylation in cell lines such as U2OS . This inhibition leads to altered cellular responses related to migration and invasion, which are critical in pathological conditions like cancer.
Relevant analyses include thermal stability studies and solubility tests under physiological conditions to determine suitability for biological experiments.
DDR1-IN-1 serves multiple roles in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: